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Compound of Interest

Compound Name: 2-Nitrocyclohexanol

Cat. No.: B8771557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis of 2-nitrocyclohexanol and its conversion into valuable pharmaceutical

intermediates. The methodologies outlined are crucial for the development of complex

molecules, including antiviral agents.

Introduction
2-Nitrocyclohexanol is a versatile bifunctional molecule that serves as a key building block in

organic synthesis. Its strategic importance lies in the presence of both a hydroxyl and a nitro

group on a cyclohexane scaffold. The nitro group can be readily transformed into an amine,

providing access to 1,2-amino alcohols, a prevalent motif in many pharmaceutical compounds.

The trans isomer of 2-aminocyclohexanol, in particular, is a valuable chiral auxiliary and a

precursor for the synthesis of complex molecules, including the antiviral drug Oseltamivir

(Tamiflu®).

This document details the synthetic pathway from cyclohexene to trans-2-aminocyclohexanol,

providing quantitative data and step-by-step experimental protocols.
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The synthesis of the key pharmaceutical intermediate, trans-2-aminocyclohexanol, from

cyclohexene is a multi-step process that requires careful control of stereochemistry. The overall

workflow is depicted below.
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Figure 1: Overall synthetic workflow from cyclohexene to a key pharmaceutical intermediate.
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Data Presentation
The following tables summarize the quantitative data for the key transformations in the

synthesis of trans-2-aminocyclohexanol.

Table 1: Synthesis of 2-Nitrocyclohexanol Diastereomers

Step
Reactant
s

Reagents Product

Diastereo
meric
Ratio
(trans:cis
)

Yield (%)
Referenc
e

1.

Epoxidatio

n

Cyclohexe

ne
m-CPBA

Cyclohexe

ne Oxide
N/A >95

Generic

Procedure

2. Ring

Opening

Cyclohexe

ne Oxide

NaNO₂,

H₂SO₄

2-

Nitrocycloh

exanol

~2:1 50-60 [1][2]

Table 2: Conversion of trans-2-Nitrocyclohexanol to trans-2-Aminocyclohexanol

Step Reactant
Reagents &
Catalyst

Product Yield (%) Reference

3. Catalytic

Hydrogenatio

n

trans-2-

Nitrocyclohex

anol

H₂ (50 psi),

10% Pd/C

trans-2-

Aminocycloh

exanol

~90 [3]

Experimental Protocols
Protocol 1: Synthesis of Cyclohexene Oxide
This protocol describes the epoxidation of cyclohexene to yield cyclohexene oxide.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8771557?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/jo951864j
https://hub.hku.hk/handle/10722/69627
https://www.benchchem.com/product/b8771557?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11674230/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8771557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cyclohexene

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Procedure:

Dissolve cyclohexene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped

with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM to the

stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain crude cyclohexene oxide.

The product is often used in the next step without further purification. The yield is typically

greater than 95%.
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Protocol 2: Synthesis of trans- and cis-2-
Nitrocyclohexanol
This protocol details the ring-opening of cyclohexene oxide with sodium nitrite to produce a

mixture of trans- and cis-2-nitrocyclohexanol.[1][2]

Materials:

Cyclohexene oxide

Sodium nitrite (NaNO₂)

Sulfuric acid (H₂SO₄), 2 M

Diethyl ether

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Procedure:

To a stirred solution of sodium nitrite (NaNO₂, 1.5 eq) in water, add cyclohexene oxide (1.0

eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add 2 M sulfuric acid (H₂SO₄) dropwise to the mixture, keeping the temperature

below 5 °C.

After the addition, continue stirring at 0 °C for 1 hour and then at room temperature for 24

hours.

Extract the reaction mixture with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The resulting crude product is a mixture of trans- and cis-2-nitrocyclohexanol (typically in a

~2:1 ratio) with a combined yield of 50-60%.

Protocol 3: Separation of trans- and cis-2-
Nitrocyclohexanol Diastereomers
The separation of the diastereomers can be achieved by fractional crystallization or column

chromatography. Fractional crystallization is often preferred for larger scale separations.

Method A: Fractional Crystallization

Dissolve the crude mixture of 2-nitrocyclohexanol in a minimal amount of a hot solvent

mixture (e.g., hexane/ethyl acetate).

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or

refrigerator.

The trans-isomer, being less soluble, will preferentially crystallize.

Collect the crystals by filtration and wash with a small amount of cold solvent.

Multiple recrystallizations may be necessary to obtain the pure trans-isomer.

Method B: Column Chromatography

Prepare a silica gel column.

Load the crude mixture onto the column.

Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate

the diastereomers. The trans-isomer typically has a higher Rf value than the cis-isomer.

Protocol 4: Synthesis of trans-2-Aminocyclohexanol
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This protocol describes the catalytic hydrogenation of trans-2-nitrocyclohexanol to the

corresponding trans-2-aminocyclohexanol.[3]

Materials:

trans-2-Nitrocyclohexanol

10% Palladium on carbon (10% Pd/C)

Methanol

Hydrogen gas (H₂)

Procedure:

In a hydrogenation vessel, dissolve trans-2-nitrocyclohexanol (1.0 eq) in methanol.

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

Pressurize the vessel with hydrogen gas to 50 psi.

Stir the reaction mixture at room temperature until the hydrogen uptake ceases (typically 4-6

hours).

Carefully vent the hydrogen and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad

with methanol.

Concentrate the filtrate under reduced pressure to obtain trans-2-aminocyclohexanol. The

yield is typically around 90%.

Application in Pharmaceutical Synthesis
trans-2-Aminocyclohexanol and its derivatives are valuable chiral building blocks in the

synthesis of various pharmaceuticals. One of the most notable applications is in the synthesis
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of the antiviral drug Oseltamivir (Tamiflu®). While the original industrial synthesis of Oseltamivir

starts from shikimic acid, alternative synthetic routes have been explored where a

functionalized trans-2-aminocyclohexanol derivative serves as a key chiral intermediate.

The following diagram illustrates a conceptual pathway where a derivative of trans-2-

aminocyclohexanol can be incorporated into a synthetic route towards an Oseltamivir

precursor.

Conceptual Role in Oseltamivir Synthesis

trans-2-Aminocyclohexanol Derivative Functionalized CyclohexeneMulti-step functionalization Oseltamivir PrecursorFurther transformations

Click to download full resolution via product page

Figure 2: Conceptual role of a trans-2-aminocyclohexanol derivative in Oseltamivir synthesis.

The amino and hydroxyl groups of trans-2-aminocyclohexanol provide two handles for

stereocontrolled functionalization, allowing for the construction of the complex stereochemistry

required in the final drug molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b8771557#2-nitrocyclohexanol-in-the-synthesis-of-
pharmaceutical-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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